3-(2-Acetylphenyl)benzoic acid

Descripción

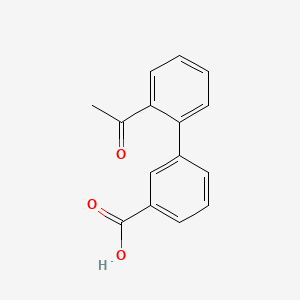

Structure

3D Structure

Propiedades

IUPAC Name |

3-(2-acetylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3/c1-10(16)13-7-2-3-8-14(13)11-5-4-6-12(9-11)15(17)18/h2-9H,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFBSKLBJUOTUOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1C2=CC(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00602462 | |

| Record name | 2'-Acetyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00602462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870245-77-5 | |

| Record name | 2'-Acetyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00602462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Compound in Focus: 3 2 Acetylphenyl Benzoic Acid

Chemical and Physical Properties

The fundamental properties of this compound are crucial for its application in research and synthesis.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 870245-77-5 biomall.in |

| Molecular Formula | C15H12O3 |

| Molecular Weight | 240.25 g/mol nih.gov |

| IUPAC Name | This compound |

Note: Experimental physical properties such as melting point, boiling point, and solubility are not consistently reported across publicly available sources and would require dedicated laboratory measurement for definitive values.

Synthesis and Characterization

The synthesis of asymmetrically substituted biphenyls like this compound typically involves modern cross-coupling methodologies. While specific, detailed synthetic procedures for this exact compound are not extensively documented in readily available literature, analogous syntheses suggest that a Suzuki-Miyaura coupling between a boronic acid derivative of one ring and a halide of the other would be a common and effective strategy. ajgreenchem.com

For instance, one could envision the coupling of (2-acetylphenyl)boronic acid with 3-bromobenzoic acid, or alternatively, 3-carboxyphenylboronic acid with 2-bromoacetophenone, catalyzed by a palladium complex.

Characterization of the resulting this compound would rely on standard analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would be essential to confirm the connectivity of the atoms and the positions of the substituents on the biphenyl core. Infrared (IR) spectroscopy would show characteristic peaks for the carboxylic acid (O-H and C=O stretching) and ketone (C=O stretching) functional groups. Mass spectrometry would be used to verify the molecular weight of the compound.

Role as a Synthetic Intermediate

The true value of this compound in organic chemistry lies in its potential as a versatile building block for the synthesis of more complex molecules. The presence of two distinct and reactive functional groups—a carboxylic acid and a ketone—opens up a wide range of possibilities for further chemical transformations.

The carboxylic acid group can be readily converted into esters, amides, or acid chlorides, allowing for the introduction of a vast array of other molecular fragments. arabjchem.org The acetyl group, with its reactive carbonyl and alpha-protons, can participate in a variety of reactions, including aldol (B89426) condensations, reductions to an alcohol, or conversion to other functional groups. sysrevpharm.org This dual reactivity makes this compound a valuable precursor for creating diverse molecular libraries for screening in drug discovery and materials science.

Research Applications

While specific, in-depth research applications for this compound are still emerging, its structural motifs are found in compounds with recognized importance in several fields.

The rigid biphenyl core of this compound makes it an attractive component for the construction of novel organic materials. Biphenyl derivatives are known to be key components in liquid crystals and fluorescent layers in Organic Light Emitting Diodes (OLEDs). arabjchem.orgajgreenchem.com The ability to functionalize both the carboxylic acid and acetyl groups allows for the tuning of the molecule's electronic and physical properties, which is critical for developing materials with specific optical or electronic characteristics.

Substituted biphenyl carboxylic acids are a well-established class of compounds in medicinal chemistry, with many derivatives exhibiting a wide range of biological activities. ajgreenchem.comresearchgate.netajgreenchem.com They have been investigated for their potential as anti-inflammatory, antimicrobial, and anticancer agents. ajgreenchem.comijsdr.orgontosight.ai The specific structure of this compound, with its particular substitution pattern, could offer a unique pharmacological profile. The carboxylic acid can mimic biological functional groups and participate in hydrogen bonding, while the acetylphenyl moiety can engage in other binding interactions within a biological target. ontosight.ai The discovery of novel URAT1 inhibitors, for example, has involved the design of biphenyl carboxylic acid derivatives. researchgate.net

Conclusion

Vibrational Spectroscopy

Surface-Enhanced Raman Scattering (SERS) for Surface Interactions

Surface-Enhanced Raman Scattering (SERS) is a powerful technique for probing the interaction of molecules with metallic surfaces. For a molecule like this compound, SERS could provide valuable insights into its adsorption behavior, orientation, and the specific functional groups that interact with the substrate.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental tool for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. For this compound (C₁₅H₁₂O₃), the theoretical exact mass can be calculated. An experimental HRMS measurement would be crucial to confirm this elemental composition and rule out other potential isomers. Unfortunately, specific HRMS data for this compound is not available in the reviewed literature.

Table 1: Theoretical Elemental Composition of this compound

| Element | Count | Atomic Mass (amu) | Total Mass (amu) |

| Carbon (C) | 15 | 12.011 | 180.165 |

| Hydrogen (H) | 12 | 1.008 | 12.096 |

| Oxygen (O) | 3 | 15.999 | 47.997 |

| Total | 240.258 |

Note: This table represents the theoretical calculation. Experimental verification via HRMS is required.

Electron ionization mass spectrometry (EI-MS) typically causes the fragmentation of molecules in predictable ways, providing a "fingerprint" that can be used for structural elucidation. For a molecule like this compound, several key fragmentation pathways could be anticipated based on the fragmentation of similar compounds.

Common fragmentation patterns for benzoic acids include the loss of the hydroxyl group (-OH), the carboxyl group (-COOH), and cleavage of the bond between the phenyl ring and the carboxyl group. The presence of the acetyl group introduces further possibilities, such as the loss of a methyl radical (-CH₃) or an acetyl radical (-COCH₃). The analysis of the resulting fragment ions and their relative abundances would provide strong evidence for the compound's structure. A detailed analysis, however, requires experimental mass spectra which are not currently available.

Table 2: Plausible Mass Spectrometry Fragmentation for this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Plausible Fragment Structure |

| 240 [M]⁺ | 225 | CH₃ | [M - CH₃]⁺ |

| 240 [M]⁺ | 197 | COCH₃ | [M - COCH₃]⁺ |

| 240 [M]⁺ | 223 | OH | [M - OH]⁺ |

| 240 [M]⁺ | 195 | COOH | [M - COOH]⁺ |

| 240 [M]⁺ | 165 | C₆H₅ | [M - Phenyl]⁺ |

Note: This table is a theoretical prediction based on common fragmentation patterns of related compounds. Experimental data is needed for confirmation.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores, such as aromatic rings and carbonyl groups.

The UV-Vis spectrum of this compound is expected to be influenced by the electronic systems of both the benzoic acid and the acetylphenyl moieties. Benzoic acid itself typically exhibits characteristic absorption bands in the UV region. The presence of the acetyl group, a chromophore, is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzoic acid.

The electronic transitions responsible for the absorption are likely to be π → π* transitions within the aromatic rings and n → π* transitions associated with the carbonyl groups of both the carboxylic acid and the acetyl substituent. The conjugation between the two phenyl rings through the carbonyl bridge of the benzophenone-like core structure would significantly affect the energy of these transitions and, consequently, the absorption wavelengths. A detailed analysis of the electronic absorption profile would require experimental spectra, which would allow for the identification of the absorption maxima (λ_max) and the corresponding molar absorptivity values (ε). This data would be instrumental in understanding the electronic structure of the molecule.

Chemical Reactivity and Transformation Studies of 3 2 Acetylphenyl Benzoic Acid

Hydrolytic Stability and Mechanism

The hydrolytic stability of 3-(2-Acetylphenyl)benzoic acid is generally high under neutral conditions. The core structure consists of two aromatic rings linked by a robust carbon-carbon single bond, which is not susceptible to hydrolysis. The primary functional groups, the carboxylic acid and the acetyl ketone, also exhibit considerable stability in aqueous environments.

Ketones are generally not prone to hydrolysis. The carbon-carbon bond connecting the acetyl group to the phenyl ring is stable. While the carbonyl carbon is electrophilic, it requires a strong nucleophile or acid/base catalysis to react.

The carboxylic acid group is also stable, though it can undergo acid-base reactions in water. The hydrolysis of esters is a well-known reaction, but since this compound is a carboxylic acid, this specific reaction is not applicable. chemistnotes.comlibretexts.org However, under forcing acidic or basic conditions, intermolecular reactions such as decarboxylation could potentially occur at very high temperatures, though this is not a hydrolytic process.

In acidic hydrolysis, the reaction is typically the reverse of esterification, involving the splitting of an ester linkage by water. libretexts.org Basic hydrolysis, or saponification, also involves the cleavage of an ester to yield a carboxylate salt and an alcohol. libretexts.orgchemistrysteps.com Since this compound lacks an ester group, its fundamental structure is resistant to these common hydrolytic pathways. The stability of the molecule is therefore high under conditions where ester hydrolysis would typically occur.

Oxidation Reactions of the Acetyl Moiety

The acetyl group is a primary site for oxidative transformation in this compound. The reaction can be directed to yield different products depending on the reagents and conditions employed.

The selective oxidation of the acetyl group in the presence of a benzoic acid and two aromatic rings requires careful choice of oxidizing agents. Strong, non-selective oxidants could potentially lead to the degradation of the aromatic rings. Common reagents used for the oxidation of similar acetyl-containing aromatic compounds include:

Potassium permanganate (B83412) (KMnO₄) : A powerful oxidizing agent that can oxidize the acetyl group. smolecule.com The reaction conditions (temperature, pH) must be controlled to prevent over-oxidation or cleavage of the aromatic rings.

Chromium trioxide (CrO₃) : Another strong oxidizing agent used in acidic conditions for similar transformations. smolecule.com

Selenium dioxide (SeO₂) : This reagent offers a different pathway, selectively oxidizing the methyl of the acetyl group to an aldehyde, forming a glyoxal (B1671930) derivative. This has been demonstrated in the oxidation of 4-acetylbenzoic acid to 4-glyoxal benzoic acid. researchgate.net

The selectivity of these reagents is crucial. For instance, in related biphenyl (B1667301) carboxylic acids, the choice of oxidant can determine whether the reaction targets a side chain or the aromatic system itself.

Table 1: Oxidizing Agents for the Acetyl Moiety

| Reagent | Typical Conditions | Selectivity |

| Potassium Permanganate (KMnO₄) | Basic or acidic, heat | Strong, can be non-selective |

| Chromium Trioxide (CrO₃) | Acidic (e.g., H₂SO₄) | Strong, requires careful control |

| Selenium Dioxide (SeO₂) | Reflux in solvent (e.g., dioxane/water) | Selective for α-methyl oxidation |

The oxidation of the acetyl group in this compound can lead to two primary products, depending on the oxidant used:

Oxidation to a Carboxylic Acid : Using strong oxidants like potassium permanganate, the acetyl group can be fully oxidized to a second carboxylic acid group, yielding 3-(2-carboxyphenyl)benzoic acid . smolecule.com

Oxidation to a Glyoxal : With a selective reagent like selenium dioxide, the product would be 3-(2-glyoxalylphenyl)benzoic acid (an α-keto aldehyde). researchgate.net

Yield optimization for these transformations would involve systematically varying parameters such as reaction time, temperature, solvent, and the molar ratio of the oxidant. The progress of the reaction and the purity of the products would be monitored by standard analytical techniques like thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and spectroscopic methods.

Table 2: Potential Oxidation Products

| Starting Material | Reagent | Major Product |

| This compound | KMnO₄ or CrO₃ | 3-(2-Carboxyphenyl)benzoic acid |

| This compound | SeO₂ | 3-(2-Glyoxalylphenyl)benzoic acid |

Reduction Reactions of the Carbonyl Functionality

The carbonyl group of the acetyl moiety is susceptible to reduction, typically yielding a secondary alcohol. The key challenge in this transformation is the chemoselectivity, specifically, reducing the ketone without affecting the carboxylic acid group.

The choice of reducing agent is critical for the selective reduction of the ketone in this compound.

Sodium borohydride (B1222165) (NaBH₄) : This is a mild and often preferred reagent for this type of transformation. It readily reduces aldehydes and ketones but is generally unreactive towards carboxylic acids under standard conditions. smolecule.com Therefore, it is highly chemoselective for the desired reaction.

Lithium borohydride (LiBH₄) : This reagent is more reactive than NaBH₄ and can reduce esters, but it is still generally selective for ketones in the presence of carboxylic acids. harvard.edu

Borane complexes (BH₃·THF or BH₃·DMS) : Borane is highly effective at reducing carboxylic acids. harvard.edu Therefore, it would likely reduce both the ketone and the carboxylic acid group, making it non-selective for this specific transformation unless conditions are carefully controlled.

Lithium aluminum hydride (LiAlH₄) : This is a very powerful and non-selective reducing agent that will reduce both the ketone and the carboxylic acid to the corresponding alcohols. smolecule.comwikipedia.org Its use would result in the formation of (3'-(hydroxymethyl)-[1,1'-biphenyl]-2-yl)methanol.

For the selective reduction of the ketone to a secondary alcohol, sodium borohydride is the most suitable choice.

Table 3: Reducing Agents and Their Selectivity

| Reagent | Reactivity with Ketone | Reactivity with Carboxylic Acid | Outcome for this compound |

| Sodium Borohydride (NaBH₄) | High | Low/None | Selective reduction to secondary alcohol |

| Borane (BH₃) | High | High | Non-selective, reduces both groups |

| Lithium Aluminum Hydride (LiAlH₄) | High | High | Non-selective, reduces both groups |

The primary product of the chemoselective reduction of this compound is 3-(2-(1-hydroxyethyl)phenyl)benzoic acid . The successful transformation and the structure of the product would be confirmed through various spectroscopic techniques:

Infrared (IR) Spectroscopy : The most telling change would be the disappearance of the sharp ketone carbonyl (C=O) stretch (typically around 1685 cm⁻¹) and the appearance of a broad hydroxyl (O-H) stretch (around 3200-3600 cm⁻¹). The carboxylic acid C=O and O-H stretches would remain.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy : The singlet corresponding to the methyl protons (-COCH₃) in the starting material would be replaced by a doublet for the new methyl group (-CH(OH)CH₃). A new quartet would appear for the methine proton (-CH(OH)CH₃), and a new, often broad, singlet for the alcohol proton (-OH).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy : The signal for the ketonic carbonyl carbon (around 200 ppm) would disappear and a new signal for the alcohol-bearing carbon (-CH(OH)-) would appear in the 60-80 ppm range.

Mass Spectrometry (MS) : The molecular ion peak in the mass spectrum would correspond to the molecular weight of the reduced product (C₁₅H₁₄O₃, MW: 242.27 g/mol ), which is an increase of 2 mass units compared to the starting material due to the addition of two hydrogen atoms.

Electrophilic Aromatic Substitution on the Phenyl Rings

The two phenyl rings of this compound present multiple sites for electrophilic attack. The directing effects of the substituents—the meta-directing carboxylic acid and acetyl groups, and the ortho, para-directing nature of the other phenyl ring—govern the regioselectivity of these reactions.

Nitration Reactions and Regioselectivity

The introduction of a nitro group onto the aromatic rings of this compound is a classic example of an electrophilic aromatic substitution reaction. The positions of the existing substituents heavily influence where the incoming electrophile (the nitronium ion, NO₂⁺) will attack.

The carboxylic acid (-COOH) and acetyl (-COCH₃) groups are both deactivating and meta-directing. Therefore, on the benzoic acid ring, nitration is expected to occur at the positions meta to both the carboxyl and the phenyl group, namely the 4- and 6-positions. On the acetophenone (B1666503) ring, the acetyl group directs incoming electrophiles to the meta positions (3' and 5'). The phenyl group itself is an activating group and directs ortho and para.

Predicting the exact regioselectivity is complex due to the competing directing effects. However, studies on similar substituted benzoic acids can provide insights. For instance, the nitration of 3-fluoro-2-substituted benzoic acids has been studied, revealing that a combination of electronic and steric factors dictates the final isomer distribution. researchgate.net In the case of this compound, the interplay between the deactivating acetyl and carboxyl groups and the activating phenyl substituent will determine the major products. It is plausible that multiple nitrated isomers would be formed.

A typical procedure for the nitration of a benzoic acid derivative involves treating the compound with a mixture of concentrated nitric acid and sulfuric acid at low temperatures (e.g., 0-5°C) to control the reaction and minimize the formation of side products. truman.edu

Table 1: Predicted Regioselectivity of Nitration on this compound

| Phenyl Ring | Position of Attack | Directing Group(s) | Predicted Outcome |

| Benzoic Acid Ring | 4-position | -COOH (meta), Phenyl (ortho) | Possible product |

| Benzoic Acid Ring | 6-position | -COOH (meta), Phenyl (ortho) | Possible product |

| Benzoic Acid Ring | 2-position | -COOH (ortho), Phenyl (para) | Sterically hindered |

| Acetophenone Ring | 3'-position | -COCH₃ (meta), Phenyl (ortho) | Possible product |

| Acetophenone Ring | 5'-position | -COCH₃ (meta), Phenyl (para) | Possible product |

Halogenation Reactions and Isomer Distribution

Halogenation, another key electrophilic aromatic substitution, involves the reaction of the aromatic rings with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃). Similar to nitration, the regioselectivity is governed by the directing effects of the existing substituents.

The carboxylic acid and acetyl groups will direct the incoming halogen to the meta positions on their respective rings. The phenyl group will direct ortho and para. This complex interplay of directing effects is expected to yield a mixture of halogenated isomers. The precise distribution of these isomers would depend on the specific halogen used and the reaction conditions.

For a related compound, 2-acetylphenyl benzoate (B1203000), electrophilic substitution reactions such as halogenation are known to occur on the phenyl ring. While this is an ester derivative, it highlights the reactivity of the acetyl-substituted ring.

Transesterification and Intermolecular Reactions

The carboxylic acid group of this compound can readily undergo esterification with various alcohols in the presence of an acid catalyst. A related reaction, transesterification, involves the conversion of one ester to another by reaction with an alcohol. organic-chemistry.org While this compound itself is not an ester, its ester derivatives could participate in such reactions. For instance, the synthesis of 2-acetylphenyl 4-t-butyl benzoate from ortho-hydroxy acetophenone and 4-t-butyl benzoic acid demonstrates the formation of an ester linkage that could potentially undergo transesterification. scholarsresearchlibrary.com

Intermolecular reactions can also occur. For example, two molecules of this compound could potentially react under dehydrating conditions to form an anhydride.

Aldol (B89426) Condensation and Related Carbon-Carbon Coupling Reactions

The acetyl group in this compound possesses acidic α-hydrogens, making it susceptible to enolate formation under basic conditions. khanacademy.orgmagritek.comlibretexts.org This enolate can then act as a nucleophile in aldol condensation reactions. khanacademy.orgmagritek.comlibretexts.org

In a self-condensation reaction, the enolate of one molecule of this compound could attack the carbonyl carbon of the acetyl group of another molecule. More commonly, a crossed aldol condensation would be performed with a suitable aldehyde or ketone that cannot enolize itself, such as benzaldehyde. researchgate.net This reaction would lead to the formation of a β-hydroxy ketone, which can then be dehydrated to yield an α,β-unsaturated ketone (a chalcone-like structure). libretexts.org The general mechanism for a base-catalyzed aldol condensation involves the formation of an enolate, nucleophilic attack on a carbonyl, and subsequent dehydration. magritek.comlibretexts.org

The reactivity of acetyl groups in similar aromatic systems is well-documented. For example, 3-acetyl-2H-chromen-2-one readily undergoes crossed aldol condensation with various benzaldehydes. researchgate.net This suggests that the acetyl group in this compound should be similarly reactive.

Ring-Chain Tautomerism and Equilibrium Studies

An intriguing aspect of the chemistry of certain ortho-substituted benzoic acids is the potential for ring-chain tautomerism. This is an equilibrium between an open-chain form and a cyclic isomer. For this compound, the proximity of the carboxylic acid group and the acetyl group, although on different rings, does not favor intramolecular cyclization to form a new ring.

However, studies on the closely related 2-(2-acetylphenyl)acetic acid have demonstrated the existence of ring-chain tautomerism. rsc.org In this case, the equilibrium is between the open-chain keto-acid and a cyclic lactol form. This tautomerism has been investigated using IR and NMR spectroscopy, and the equilibrium constants have been determined. rsc.org The tendency for ring formation is influenced by steric and electronic factors. rsc.org

For 2-acyl and 2-aroyl-benzoic acids, where the acyl group is directly attached to the same ring as the carboxylic acid, ring-chain tautomerism is a well-established phenomenon. rsc.org The equilibrium between the open-chain keto-acid and the cyclic 3-hydroxy-3-substituted phthalide (B148349) can be studied by various spectroscopic methods. rsc.org While this compound does not fit this exact structural pattern, the principles of ring-chain tautomerism observed in these related systems provide a framework for understanding the potential equilibria in analogous structures. The presence of the biphenyl linkage likely disfavors the necessary conformation for intramolecular cyclization.

Advanced Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule at the electronic level. For "3-(2-Acetylphenyl)benzoic acid," DFT studies would be instrumental in elucidating its structure, stability, and reactivity. A common approach involves using a functional like B3LYP with a basis set such as 6-311++G(d,p), which provides a good balance between accuracy and computational cost for organic molecules.

Molecular Geometry Optimization and Conformational Analysis

A conformational analysis would involve rotating the C-C bond connecting the two rings and calculating the energy at each step to map out the potential energy surface. This would reveal the global energy minimum, corresponding to the most stable conformation, as well as any local minima and the energy barriers for rotation between them. It is expected that the molecule would adopt a non-planar conformation to minimize steric hindrance between the rings and their substituents.

Table 1: Predicted Optimized Geometric Parameters for this compound

| Parameter | Predicted Value |

| Dihedral Angle (C-C-C-C between rings) | 45° - 60° |

| C-C bond length (inter-ring) | ~1.49 Å |

| C=O bond length (acetyl) | ~1.23 Å |

| C=O bond length (carboxyl) | ~1.22 Å |

| O-H bond length (carboxyl) | ~0.97 Å |

Note: These are predicted values based on typical DFT calculations for similar substituted biphenyls.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability.

For "this compound," the HOMO is likely to be localized on the phenyl ring system, which is electron-rich. The LUMO, conversely, would be expected to be centered on the electron-withdrawing acetyl and carboxylic acid groups. A smaller HOMO-LUMO gap would suggest higher reactivity.

Table 2: Predicted Frontier Molecular Orbital Properties for this compound

| Property | Predicted Value (eV) |

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -1.5 to -2.5 |

| HOMO-LUMO Energy Gap | 4.5 to 5.5 |

Note: These are estimated energy ranges based on calculations for analogous aromatic compounds.

Vibrational Spectra Prediction and Comparison with Experimental Data

Theoretical vibrational analysis can predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. This is invaluable for interpreting experimental spectra, as each calculated vibrational mode (e.g., C-H stretch, C=O stretch) can be assigned to a specific peak in the experimental data. For "this compound," characteristic peaks would include the carbonyl stretches from both the acetyl and carboxylic acid groups, as well as the O-H stretch of the carboxylic acid.

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of a single molecule, molecular dynamics (MD) simulations allow for the study of the dynamic behavior of the molecule over time, including its interactions with its environment.

Dynamic Behavior and Conformational Flexibility

An MD simulation of "this compound" would reveal its flexibility and the range of conformations it can adopt at a given temperature. The simulation would track the movements of all atoms over time, providing insights into the rotation around the biphenyl (B1667301) linkage and the flexibility of the acetyl and carboxyl substituents. This is particularly important for understanding how the molecule might interact with other molecules, such as in a biological system or in solution.

Mechanistic Insights from Computational Modeling

Computational modeling allows for a detailed examination of potential reaction mechanisms at the atomic level. For This compound , key areas of investigation include the elucidation of reaction pathways and the characterization of associated transition states, as well as the calculation of energy barriers that govern reaction kinetics.

While specific experimental or computational studies on the reaction pathways of This compound are not extensively documented in publicly available literature, theoretical chemistry provides a framework for predicting its potential reactivity. Two plausible intramolecular processes that can be investigated are the rotation around the biphenyl linkage and keto-enol tautomerism of the acetyl group.

Rotational Barrier of the Biphenyl System: The connection between the two phenyl rings in This compound is not static; the rings can rotate relative to each other. This rotation is subject to a rotational energy barrier, the magnitude of which is influenced by the steric and electronic effects of the substituents. Computational methods, particularly Density Functional Theory (DFT), are well-suited to model this process. researchgate.netrsc.org By systematically varying the dihedral angle between the two aromatic rings and calculating the energy at each step, a potential energy surface for the rotation can be generated. The highest point on this energy profile corresponds to the transition state for rotation. The geometry of this transition state, where the substituents on the two rings are in closest proximity, can be precisely characterized. For substituted biphenyls, the choice of DFT functional and basis set is crucial for obtaining accurate results that correlate well with experimental data. researchgate.netrsc.org

Keto-Enol Tautomerism: The acetyl group in This compound can potentially undergo keto-enol tautomerism, where a proton migrates from the methyl group to the carbonyl oxygen, resulting in a vinyl alcohol (enol) form. This equilibrium is fundamental in the chemistry of carbonyl compounds. masterorganicchemistry.com Computational methods can be employed to study the thermodynamics and kinetics of this process. researchgate.netkatwacollegejournal.com The structures of both the keto and enol tautomers can be optimized to find their minimum energy geometries. The transition state for this proton transfer can be located and characterized, often involving a four or six-membered ring-like structure, especially with the participation of the adjacent carboxylic acid group which could act as a proton shuttle. The nature of the solvent can also significantly influence the keto-enol equilibrium, a factor that can be modeled using implicit or explicit solvent models in the calculations. orientjchem.org

Intramolecular Aldol-type Reaction: A hypothetical intramolecular reaction could occur between the enol or enolate of the acetyl group and the carboxylic acid carbonyl. While less common than intermolecular reactions, such intramolecular cyclizations are known. nih.govresearchgate.net Computational modeling could explore the feasibility of such a reaction by mapping the reaction pathway, identifying the transition state for the carbon-carbon bond formation, and calculating the associated energy barrier. The stereochemical outcome of such reactions, if applicable, can also be predicted by analyzing the relative energies of the different possible transition state structures. flinders.edu.aumasterorganicchemistry.com

A critical aspect of understanding reaction mechanisms is the quantitative determination of activation energies (energy barriers), which directly relates to the reaction kinetics.

Calculating Rotational Barriers: For the rotation around the biphenyl bond in This compound , the energy difference between the ground state (the most stable, twisted conformation) and the transition state (the planar or near-planar conformation) represents the rotational energy barrier. DFT calculations have been shown to provide reliable estimates for these barriers in substituted biphenyls, with methods like B3LYP-D, B97-D, and TPSS-D3 showing good agreement with experimental values. rsc.org The calculated barrier height can be used to estimate the rate of interconversion between the different rotational conformers.

Activation Energy of Tautomerism: For the keto-enol tautomerism, the activation energy is the energy difference between the keto form and the transition state for proton transfer. High-level ab initio methods can provide accurate values for these barriers. The magnitude of this barrier determines how readily the enol form is produced, which can be crucial for subsequent reactions involving the enol. Solvent effects can significantly alter this barrier, and computational models can account for this. orientjchem.org

The following table summarizes hypothetical energy barriers for the discussed processes, based on typical values for similar molecular systems found in the literature.

| Process | Computational Method | Typical Calculated Energy Barrier (kcal/mol) | Reference for Methodology |

| Biphenyl Rotation | DFT (e.g., B3LYP-D) | 10 - 25 | researchgate.netrsc.org |

| Keto-Enol Tautomerism (uncatalyzed) | DFT/ab initio | 40 - 60 | |

| Keto-Enol Tautomerism (acid/base catalyzed) | DFT/ab initio | 15 - 30 | masterorganicchemistry.com |

This table presents illustrative data based on computational studies of analogous compounds and does not represent experimentally determined values for this compound.

Quantitative Structure-Activity Relationship (QSAR) Studies focusing on physicochemical descriptors

Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques that aim to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties. While no specific QSAR studies for This compound are readily available, the principles of QSAR can be applied to understand how variations in its structure would affect its properties. A QSAR study on this molecule would involve the calculation of various physicochemical descriptors.

Physicochemical Descriptors: A wide range of descriptors can be calculated for This compound using computational software. These descriptors can be broadly categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule. Examples include:

Partial Atomic Charges: The distribution of electron density across the molecule.

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital, which relate to the molecule's ability to donate or accept electrons.

Steric Descriptors: These relate to the size and shape of the molecule. Examples include:

Molecular Volume and Surface Area: Measures of the molecule's size.

Sterimol Parameters: A set of parameters that describe the dimensions of a substituent.

Topological Descriptors: These are numerical values derived from the 2D representation of the molecule's connectivity. Examples include:

Connectivity Indices (e.g., Kier & Hall indices): Describe the degree of branching in the molecule.

Hydrophobic Descriptors: These quantify the hydrophobicity of the molecule.

LogP (Octanol-Water Partition Coefficient): A measure of a compound's lipophilicity.

Hypothetical QSAR Model: For a series of derivatives of This compound , a QSAR model could be developed. This would involve synthesizing a set of analogs with variations at different positions on the phenyl rings. The biological activity of these compounds would be measured experimentally. Then, statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) would be used to build a mathematical equation that relates the calculated physicochemical descriptors to the observed activity. researchgate.netresearchgate.netmedcraveonline.com Such a model could then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent or selective compounds.

The following table provides examples of physicochemical descriptors that would be relevant for a QSAR study of This compound and its derivatives.

| Descriptor Category | Specific Descriptor | Relevance in QSAR |

| Electronic | Partial Charge on Carbonyl Oxygen | Influences hydrogen bonding capability and interaction with biological targets. |

| Electronic | HOMO-LUMO Gap | Relates to chemical reactivity and stability. |

| Steric | Molecular Volume | Important for fitting into a binding pocket of a receptor or enzyme. |

| Hydrophobic | LogP | Affects membrane permeability and distribution in biological systems. |

| Topological | First-Order Molecular Connectivity Index (¹χ) | Encodes information about the size and branching of the molecule. |

This table is illustrative of the types of descriptors used in QSAR studies and their general importance.

Mechanistic Investigations of Complex Reactions Involving 3 2 Acetylphenyl Benzoic Acid

Elucidation of Catalytic Cycle Mechanisms

Catalytic cycles are fundamental to many organic reactions, providing a pathway for the transformation of reactants to products through a series of steps involving a catalyst. While specific catalytic cycles involving 3-(2-acetylphenyl)benzoic acid are not extensively documented, its structural motifs suggest its potential participation in various catalytic processes, such as those catalyzed by transition metals.

For instance, the carboxylic acid moiety can act as a directing group or a ligand in transition metal catalysis. In a hypothetical palladium-catalyzed cross-coupling reaction, the catalytic cycle could involve the coordination of the palladium center to the benzoic acid group. This coordination could facilitate subsequent steps such as oxidative addition, transmetalation, and reductive elimination, which are core components of many cross-coupling catalytic cycles. researchgate.net

A plausible, generalized catalytic cycle for a reaction involving a molecule like this compound in a palladium-catalyzed process is outlined below. This cycle is illustrative and based on well-established principles of organometallic chemistry. acs.org

Table 1: Hypothetical Catalytic Cycle Steps

| Step | Description |

|---|---|

| 1. Oxidative Addition | A low-valent palladium(0) complex reacts with an organic halide (Ar-X) to form a high-valent palladium(II) intermediate. |

| 2. Coordination | The this compound coordinates to the palladium(II) center, potentially through its carboxylate group. |

| 3. Deprotonation/Transmetalation | A base may deprotonate the carboxylic acid, and a subsequent transmetalation step with an organometallic reagent (e.g., an organoboron compound in a Suzuki coupling) occurs, transferring the organic group to the palladium center. researchgate.net |

| 4. Reductive Elimination | The two organic groups on the palladium center couple and are eliminated, forming the final product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. |

The acetyl group on the phenyl ring could also play a role, potentially influencing the electronic properties of the benzoic acid or even participating in side reactions. The steric hindrance provided by the substituted phenyl ring could also impact the regioselectivity and efficiency of the catalytic process. aablocks.com

Kinetic Isotope Effects (KIE) Studies

Kinetic Isotope Effect (KIE) studies are a powerful tool for elucidating reaction mechanisms by determining the rate-limiting step and the nature of the transition state. wikipedia.org This is achieved by measuring the change in reaction rate when an atom in the reactant is replaced by one of its heavier isotopes (e.g., hydrogen by deuterium). libretexts.org

Table 2: Illustrative Kinetic Isotope Effect Data for a Hypothetical Reaction

| Reaction | Rate Constant (k) | kH/kD | Interpretation |

|---|---|---|---|

| Deprotonation of this compound | kH | \multirow{2}{*}{5.2} | A significant primary KIE suggests that the C-H bond to the acetyl methyl group is broken in the rate-determining step. core.ac.uk |

Furthermore, secondary KIEs could provide insight into changes in hybridization at a particular atom during the reaction. For instance, if a reaction involves a nucleophilic attack at the carbonyl carbon of the acetyl group, a change from sp2 to sp3 hybridization would be expected to show a secondary KIE. wikipedia.org Solvent isotope effects, where a reaction is carried out in a deuterated solvent (e.g., D₂O instead of H₂O), can also reveal the involvement of solvent molecules in the rate-determining step, particularly in proton transfer steps involving the carboxylic acid group. nih.gov

Intermediate Characterization and Trapping Experiments

The direct observation or indirect detection of reaction intermediates is crucial for confirming a proposed reaction mechanism. Various spectroscopic techniques and trapping experiments can be employed for this purpose.

In reactions involving this compound, potential intermediates could include metal-ligand complexes in catalytic reactions or tetrahedral intermediates in nucleophilic addition reactions to the ketone. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be used to characterize stable intermediates. nih.govmdpi.com For instance, the formation of an ester intermediate through the reaction of the carboxylic acid group could be monitored by the appearance of a characteristic ester carbonyl stretch in the IR spectrum. ijcps.org

Trapping experiments involve the addition of a "trapping agent" to the reaction mixture, which is designed to react specifically with a proposed intermediate to form a stable, characterizable product. For example, if a carbocation intermediate is proposed, a nucleophilic trapping agent could be used.

Table 3: Potential Intermediates and Characterization/Trapping Methods

| Proposed Intermediate | Potential Reaction Type | Characterization/Trapping Method | Expected Observation |

|---|---|---|---|

| Acylpalladium complex | Palladium-catalyzed carbonylation | ¹³C NMR Spectroscopy | Observation of a downfield signal for the palladium-bound carbonyl carbon. |

| Enolate | Base-catalyzed reaction at the acetyl group | Trapping with an electrophile (e.g., methyl iodide) | Formation of a methylated product at the alpha-carbon of the acetyl group. |

By combining the insights gained from the elucidation of catalytic cycles, KIE studies, and the characterization of intermediates, a comprehensive and detailed understanding of the mechanisms of complex reactions involving this compound can be achieved.

Derivatization and Analogue Synthesis for Structure Reactivity Correlations

Systematic Synthesis of Substituted Analogs

The generation of a library of analogues based on the 3-(2-Acetylphenyl)benzoic acid framework is a key strategy for understanding its chemical behavior. Modern synthetic methods, such as parallel synthesis, enable the efficient production of numerous derivatives with systematic variations. Cross-coupling reactions, like the Suzuki or Heck couplings, are instrumental in constructing the core biaryl system, allowing for the introduction of a wide array of substituents on either phenyl ring. thieme-connect.comnih.gov

For instance, research into related structures has demonstrated the synthesis of analogues bearing diverse substituents, including electron-withdrawing groups (e.g., halogens, trifluoromethyl) and electron-donating groups (e.g., methyl, methoxy). nih.govresearchgate.net These systematic syntheses provide a platform to study how subtle electronic and steric changes modulate the compound's reactivity and potential for molecular interactions.

Modification of the Benzoic Acid Functional Group

The carboxylic acid group is a prime site for chemical modification, offering a gateway to a variety of functional derivatives. Standard organic transformations can convert the benzoic acid into esters, amides, and other related functionalities. molaid.comsmolecule.com For example, reaction with various amines in the presence of coupling agents can yield a series of N-substituted amides. researchgate.netnih.govbrieflands.com

Furthermore, the carboxylic acid can be transformed into a more reactive intermediate, such as an acyl chloride, by treatment with reagents like thionyl chloride, facilitating subsequent coupling reactions. The group can also participate in intramolecular cyclizations. Studies on related molecules show that under appropriate conditions, it can react with the acetyl group or other moieties to form complex heterocyclic systems, such as isoindolinones. sysrevpharm.org

Table 1: Examples of Benzoic Acid Group Modifications and Resulting Compounds

| Starting Material | Reagent(s) | Resulting Functional Group | Example Product |

| This compound | Alcohol/Acid Catalyst | Ester | Methyl 3-(2-acetylphenyl)benzoate |

| This compound | Amine/Coupling Agent | Amide | N-Alkyl-3-(2-acetylphenyl)benzamide |

| This compound | Thionyl Chloride | Acyl Chloride | 3-(2-Acetylphenyl)benzoyl chloride |

| 2-(4-acetylphenylcarbamoyl)benzoic acid | Acetic Anhydride | Imide (via cyclization) | 2-(4-acetylphenyl)isoindoline-1,3-dione sysrevpharm.org |

Chemical Modifications of the Acetylphenyl Moiety

The acetyl group on the phenyl ring provides another reactive handle for derivatization. This ketone functionality can undergo a range of chemical transformations.

Oxidation: The acetyl group can be oxidized, for instance using strong oxidizing agents, to yield a dicarboxylic acid derivative, specifically 2',3-dicarboxybiphenyl. smolecule.com

Reduction: The carbonyl can be selectively reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165), affording 3-(2-(1-hydroxyethyl)phenyl)benzoic acid. smolecule.com

Condensation Reactions: The α-protons of the acetyl group are acidic enough to participate in base-catalyzed condensation reactions, such as the Aldol (B89426) or Claisen-Schmidt condensation, with various aldehydes. smolecule.comsysrevpharm.orgmdpi.com This reaction elongates the carbon chain and can be used to synthesize chalcone-like structures, significantly altering the molecule's size and conjugation.

Impact of Substituent Effects on Reactivity and Selectivity

The study of substituent effects is fundamental to understanding the reactivity and selectivity of this compound derivatives. The placement of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) on either aromatic ring can profoundly influence the molecule's electronic properties and, consequently, its chemical behavior and interaction with other molecules. icm.edu.pl

Research on analogous structures provides significant insight. For example, in studies of N-phenyl acetohydrazonoyl cyanides, an analogue featuring a 3-acetylphenyl group showed a dramatic loss of biological activity compared to those with other substituents, indicating a strong electronic or steric influence of the acetyl group in that specific context. nih.gov Conversely, the introduction of EWGs like chloro, fluoro, and trifluoromethyl groups at the 3-position of the phenyl ring was found to be beneficial for activity in some series. nih.gov

The position of the substituent (ortho, meta, or para) is also critical. icm.edu.pl An ortho-substituent on the acetylphenyl ring of a biphenylacetamide was found to be considerably less active than the parent compound, highlighting the potential for steric hindrance or unfavorable electronic interactions. nih.gov In contrast, studies on benzoquinone derivatives have clearly shown that electron-withdrawing substituents like chlorine activate the ring towards nucleophilic attack, while electron-donating substituents like methyl and t-butyl groups deactivate it. nih.govnih.gov These general principles of inductive and steric effects are directly applicable to predicting the reactivity of substituted this compound analogs.

Table 2: Structure-Activity Relationship (SAR) Insights from Analogous Compounds

| Compound Series | Substituent Modification | Observation on Activity/Reactivity | Reference |

| N′-phenyl-acetohydrazonoyl cyanides | 3-Acetylphenyl vs. 3-Chlorophenyl | The 3-acetylphenyl analog had significantly lower activity. | nih.gov |

| Biphenylacetamides | 2-Acetylphenyl vs. Phenyl | The ortho-acetyl substituent led to a considerable loss of activity. | nih.gov |

| Benzoquinone Derivatives | Chlorine vs. Methyl | Chlorine (EWG) increased reactivity with nucleophiles. Methyl (EDG) decreased reactivity. | nih.govnih.gov |

| Tyrosinase Inhibitors | Hydroxyl-substituted benzoic acids | The position and number of hydroxyl groups directly correlated with inhibitory activity. | researchgate.netmdpi.com |

These findings underscore the importance of systematic derivatization to build a comprehensive understanding of how substituents govern the reactivity and selectivity of the this compound scaffold.

Potential Research Applications in Chemical Synthesis and Materials Science

Role as a Versatile Building Block for Complex Organic Scaffolds

The dual functionality of 3-(2-Acetylphenyl)benzoic acid makes it an excellent starting material for the synthesis of complex organic structures, particularly heterocyclic compounds. ntu.edu.sgnih.gov The presence of a carboxylic acid and a ketone group allows for a variety of intramolecular and intermolecular reactions to form rings.

The reactivity of this compound is analogous to other ortho-acylated phenylacetic or benzoic acids, which are known precursors for heterocycles like isochromanes. researchgate.net The ketone can react with a range of reagents, while the carboxylic acid can be converted into esters, amides, or other derivatives, further expanding its synthetic utility. alfa-chemistry.combldpharm.com This versatility allows chemists to construct elaborate molecular architectures from a relatively simple starting material. The synthesis of various heterocyclic compounds often relies on building blocks that contain multiple reactive sites. chim.itmdpi.com

Derivatives of this compound, such as those with additional functional groups like fluorine, are also available, offering even more possibilities for creating diverse and complex molecules. bldpharm.com The ability to use this compound in well-established reactions, such as the Suzuki-Miyaura coupling for its own synthesis, highlights its role as a stable and reliable building block in multi-step synthetic pathways. smolecule.com

Exploration in the Synthesis of Specialty Chemicals

Specialty chemicals are valued for their specific functions, and this compound serves as a precursor for compounds with tailored properties. smolecule.com Its derivatives have potential applications in various fields, including pharmaceuticals and fragrances. For example, related structures like 2-acetylphenyl p-anisate are used as intermediates in the production of medicinal compounds and as components in the flavor and fragrance industry. lookchem.com

The chemical's structure can be modified to create a wide array of derivatives. The carboxylic acid group can be reacted with various alcohols or amines to produce esters and amides, while the ketone group can undergo reactions such as aldol (B89426) condensations or reductions. This adaptability makes it a valuable intermediate for producing a broad spectrum of specialty chemicals. echemi.com

Table 1: Potential Transformations of this compound for Specialty Chemical Synthesis

| Functional Group | Reaction Type | Potential Products |

|---|---|---|

| Carboxylic Acid | Esterification | Aromatic esters |

| Carboxylic Acid | Amidation | Aromatic amides |

| Ketone | Reduction | Secondary alcohols |

| Ketone | Grignard Reaction | Tertiary alcohols |

Integration into Novel Material Architectures (e.g., polymers, sensors)

The bifunctional nature of this compound makes it a candidate for incorporation into polymers and other advanced materials. The carboxylic acid group can be used for polymerization reactions, such as forming polyesters or polyamides, while the acetyl group can either be incorporated into the polymer backbone or remain as a pendant group that can be further modified.

The development of novel polymers with specific thermal or mechanical properties is an active area of research. google.com While direct polymerization of this compound is not widely documented, related benzoic acid derivatives are used to create polymers for various applications. researchgate.net For instance, molecularly imprinted polymers (MIPs) can be created using functional monomers to selectively trap target molecules, a field where derivatives of this compound could potentially be used. google.com

Future Research Directions and Unexplored Avenues

Development of Green Chemistry Synthetic Protocols

The pursuit of environmentally benign chemical processes is a paramount goal in modern chemistry. Future research on 3-(2-Acetylphenyl)benzoic acid should prioritize the development of synthetic protocols that align with the principles of green chemistry, focusing on reducing waste, minimizing energy consumption, and utilizing less hazardous substances.

Key areas for development include:

Solvent-Free and Alternative Solvent Systems: Traditional organic syntheses often rely on volatile and hazardous organic solvents. Research into solvent-free reaction conditions, such as mechanochemical synthesis via ball milling, could offer a significant environmental advantage. thieme-connect.com Mechanochemistry not only reduces solvent waste but can also lead to faster reaction times and different product selectivities. thieme-connect.com Additionally, the exploration of greener solvents like water, supercritical fluids, or bio-derived solvents should be investigated.

Catalyst Innovation: Moving away from stoichiometric reagents towards catalytic systems is a cornerstone of green chemistry. Future work could focus on developing highly efficient and recyclable catalysts for the synthesis of this compound. This includes heterogeneous catalysts, which can be easily separated from the reaction mixture, and organocatalysts, which avoid the use of potentially toxic metals. For reactions like the Claisen-Schmidt condensation, which can be used to form related chalcone (B49325) structures, solid acid or base catalysts like Amberlite resin have been shown to be effective and reusable. researchgate.net

Energy Efficiency: Investigating energy-efficient activation methods such as microwave-assisted synthesis could drastically reduce reaction times and energy consumption compared to conventional heating. univpancasila.ac.id Microwave irradiation can lead to rapid and uniform heating, often resulting in higher yields and cleaner reactions.

Table 1: Comparison of Conventional and Green Synthetic Approaches

| Parameter | Conventional Synthesis | Green Chemistry Approach | Potential Benefits |

|---|---|---|---|

| Solvent | Volatile Organic Solvents (e.g., Toluene, DMF) | Solvent-free (Mechanochemistry), Water, Bio-solvents | Reduced VOC emissions, lower toxicity, simplified workup thieme-connect.com |

| Catalyst | Stoichiometric Lewis acids (e.g., AlCl3) | Recyclable heterogeneous catalysts, Organocatalysts | Minimized waste, catalyst reusability, reduced metal contamination |

| Energy | Conventional reflux/heating | Microwave irradiation, Ultrasound | Faster reaction rates, lower energy consumption, improved efficiency univpancasila.ac.id |

| Atom Economy | Often involves protecting groups | One-pot reactions, tandem catalysis | Higher efficiency, reduced number of steps, less waste generation |

Exploration of Photochemical and Electrochemical Reactivity

The functional groups within this compound—an aromatic ketone and a carboxylic acid—suggest a rich potential for photochemical and electrochemical transformations that remains largely unexplored.

Photochemical Reactivity: The acetyl group (an aromatic ketone) is a chromophore that can be activated by UV light. Upon excitation, it can undergo various photochemical reactions. researchgate.net Research could investigate processes such as:

Norrish Type I and Type II Reactions: Exploring the cleavage and hydrogen abstraction pathways of the excited ketone.

Photoreduction: Reduction of the ketone to an alcohol or pinacol (B44631) coupling in the presence of a suitable hydrogen donor.

Energy Transfer: The excited triplet state of the ketone could act as a photosensitizer, transferring energy to other molecules to initiate reactions. researchgate.netunipv.it The interaction between the excited ketone and the benzoic acid moiety within the same molecule could lead to unique intramolecular cyclization or rearrangement products.

Electrochemical Reactivity: Electrosynthesis offers a green alternative to traditional redox reactions by using electricity to drive chemical transformations, eliminating the need for stoichiometric chemical oxidants or reductants. acs.org Future studies could explore:

Electrochemical Reduction: The carbonyl group is susceptible to electrochemical reduction to form an alcohol or a pinacol dimer. The conditions of the electrolysis (electrode material, solvent, electrolyte) could be tuned to selectively favor one product over another. acs.org

Electrochemical Oxidation: While the aromatic rings are relatively electron-poor, oxidative coupling reactions could be explored under specific conditions.

Mechanism Probing: Cyclic voltammetry and other electroanalytical techniques can be used to determine the reduction and oxidation potentials of this compound, providing fundamental data for designing synthetic strategies. acs.org

Application of Advanced Analytical Techniques for In-situ Monitoring

To optimize reaction conditions and gain a deeper understanding of reaction mechanisms, the application of advanced, real-time analytical techniques is crucial. In-situ monitoring provides a continuous view of a reaction as it happens, a significant improvement over traditional methods that rely on analyzing aliquots taken at discrete time points.

Future research could benefit from the integration of techniques such as:

Process Analytical Technology (PAT): Implementing PAT tools like in-situ Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, or nuclear magnetic resonance (NMR) spectroscopy. These methods can track the concentration of reactants, intermediates, and products in real-time.

In-situ Monitoring for Mechanochemistry: For solvent-free reactions, specialized techniques are needed. For example, using transparent milling jars made of materials like poly(methyl)methacrylate allows for real-time monitoring via spectroscopy. thieme-connect.com

Mass Spectrometry: Techniques like Reaction-Monitoring Mass Spectrometry (RM-MS) can provide rapid analysis of reaction progress and help in the swift identification of transient intermediates and byproducts.

Table 2: Advanced In-situ Analytical Techniques for Reaction Monitoring

| Technique | Information Provided | Applicability to Synthesis of this compound |

|---|---|---|

| In-situ FTIR/Raman | Real-time concentration of functional groups (e.g., C=O, O-H). | Monitoring the conversion of starting materials and formation of the product. |

| Process NMR | Detailed structural information and quantification of species in the reaction mixture. | Elucidating reaction pathways and identifying intermediates. |

| In-situ Mass Spec | Rapid detection of reactants, products, and transient intermediates. | High-throughput screening of reaction conditions and mechanistic studies. |

| UV-Vis Spectroscopy | Tracking changes in chromophores. | Monitoring reactions involving the aromatic system or for photochemistry studies. researchgate.net |

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization

The intersection of chemistry and artificial intelligence (AI) is creating powerful new tools for chemical research. Applying AI and machine learning (ML) to the study of this compound could accelerate discovery and optimization significantly.

Reaction Prediction: AI models, particularly those based on neural networks, can be trained on vast databases of chemical reactions to predict the likely outcomes of a given set of reactants and conditions. nih.gov For this compound, this could be used to:

Predict the major and minor products of novel reactions. nih.govmit.edu

Identify potential side reactions and impurities, aiding in purification strategy development. mit.edu

Suggest retrosynthetic pathways for its synthesis or the synthesis of its derivatives, potentially uncovering more efficient routes. mit.edu

Optimization of Reaction Conditions: Machine learning algorithms can efficiently explore a multidimensional reaction space (e.g., temperature, concentration, catalyst loading) to find the optimal conditions for yield, selectivity, or other desired outcomes. This can be done through "active learning," where the algorithm suggests the next set of experiments to perform to gain the most information, drastically reducing the number of experiments needed compared to traditional methods.

Property Prediction: AI can also be used to predict the physicochemical and biological properties of derivatives of this compound before they are synthesized. mdpi.com This allows researchers to prioritize the synthesis of compounds with the most promising characteristics for a specific application.

The integration of these computational approaches represents a shift towards a more predictive and data-driven era of chemical synthesis, where experiments are designed with greater insight and efficiency. researchgate.net

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 3-(2-Acetylphenyl)benzoic acid?

The Suzuki-Miyaura cross-coupling reaction is a foundational method for synthesizing aryl-substituted benzoic acids. For this compound, a modified protocol using 3-iodobenzoic acid and 2-acetylphenylboronic acid in the presence of a palladium catalyst (e.g., PdCl₂) and a base (e.g., NaOH) can be adapted . Key parameters include maintaining anhydrous conditions, optimizing catalyst loading (0.5–2 mol%), and controlling reaction temperature (80–100°C). Post-reduction of acetyl groups may require protective strategies to avoid side reactions.

Q. Which spectroscopic techniques are recommended for structural elucidation of this compound?

- NMR Spectroscopy : and NMR can identify aromatic proton environments and confirm acetyl group integration.

- IR Spectroscopy : Characteristic peaks for carboxylic acid (-COOH, ~1700 cm) and acetyl (-C=O, ~1680 cm) groups are critical.

- X-ray Crystallography : Single-crystal analysis using SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and molecular packing .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in cross-coupling reactions?

Low yields in Suzuki reactions often stem from competing protodeboronation or catalyst deactivation. Strategies include:

Q. What strategies are effective in resolving discrepancies between experimental and computational structural data for this compound?

Discrepancies in bond angles or torsional conformations can arise from dynamic effects (e.g., crystal packing vs. gas-phase DFT calculations). Mitigation involves:

Q. How does the choice of oxidizing agents impact the purity of this compound derivatives during synthesis?

Oxidation of intermediates (e.g., phthalides to benzoic acids) requires careful selection of agents:

- Potassium persulfate (KSO) in alkaline conditions provides high conversion but may generate sulfate byproducts.

- Hydrogen peroxide (HO) is milder but slower, requiring elevated temperatures (40–60°C). Purity is assessed via HPLC (C18 column, acetonitrile/0.1% HPO mobile phase) with UV detection at 254 nm .

Q. What HPLC parameters should be prioritized for the quantitative analysis of this compound in complex matrices?

- Column : Reverse-phase C18 (150 mm × 4.6 mm, 5 µm).

- Mobile Phase : Gradient of 0.1% formic acid in water and acetonitrile (70:30 to 50:50 over 15 min).

- Detection : UV at 220–280 nm for carboxylic acid and acetyl moieties.

- Validation : Linearity (R > 0.99), recovery (98–103%), and precision (RSD < 2%) are critical for industrial QC .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.